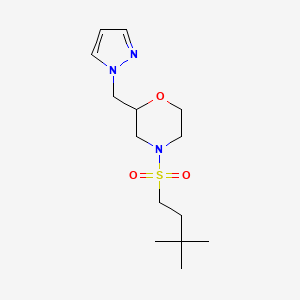![molecular formula C19H21N5O B6966546 2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6966546.png)
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Attachment of the Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Substitution: The final step involves the substitution of the ethanone moiety with 4-(4-methylpyridin-2-yl)piperazine. This can be achieved through nucleophilic substitution reactions under basic conditions, often using potassium carbonate or sodium hydride as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents, alkylating agents, or acylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes, receptors, and ion channels.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its pharmacokinetic and pharmacodynamic properties to optimize drug candidates.
Mechanism of Action
The mechanism of action of 2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Ion Channels: Modulation of ion channel activity to affect cellular processes.
The compound’s effects are mediated through these interactions, leading to changes in cellular function and ultimately therapeutic outcomes.
Comparison with Similar Compounds
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone can be compared with other indazole derivatives and piperazine-containing compounds. Similar compounds include:
Indazole Derivatives: Compounds such as 2-phenylindazole and 2-(1H-indol-3-yl)indazole, which share the indazole core structure.
Piperazine Derivatives: Compounds like 1-(4-methylpiperazin-1-yl)ethanone and 1-(4-chlorophenyl)piperazine, which contain the piperazine moiety.
The uniqueness of this compound lies in its specific combination of the indazole and piperazine structures, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
2-(2H-indazol-3-yl)-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-7-20-18(12-14)23-8-10-24(11-9-23)19(25)13-17-15-4-2-3-5-16(15)21-22-17/h2-7,12H,8-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSXCSVGIVRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B6966465.png)
![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
![3-[2-[2-(2-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]-5-methyl-1,2-oxazole-4-carbonitrile](/img/structure/B6966488.png)

![5-[[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6966502.png)
![6-[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6966510.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine](/img/structure/B6966513.png)
![3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol](/img/structure/B6966517.png)
![1-[2-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6966532.png)
![4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine](/img/structure/B6966538.png)
![5-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carbonyl]-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B6966551.png)
![2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B6966558.png)
![[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6966565.png)
![3-cyclopentyl-8-methyl-N-[3-(triazol-1-yl)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6966566.png)
